3-Iodophenyl 4-piperidinyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

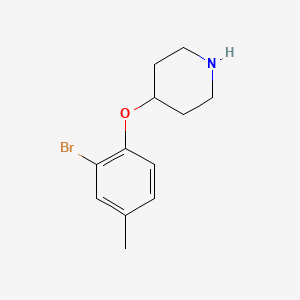

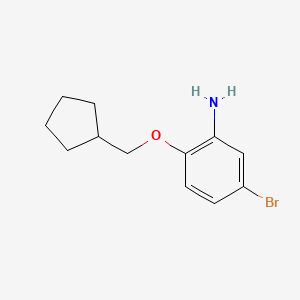

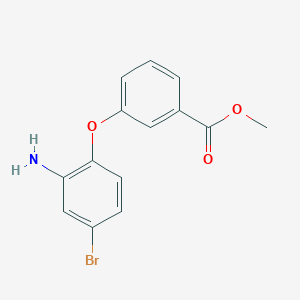

3-Iodophenyl 4-piperidinyl ether is a biochemical used for proteomics research . Its molecular formula is C11H14INO and it has a molecular weight of 303.14 g/mol .

Synthesis Analysis

A novel diamine 4,4′-(3-(tert-butyl)-4-aminophenoxy)diphenyl ether (4) was synthesized from 2-tert-butylaniline and 4,4′-oxydiphenol through iodination, acetyl protection, coupling reaction, and deacetylation protection .Molecular Structure Analysis

The molecular structure of 3-Iodophenyl 4-piperidinyl ether consists of 11 carbon atoms, 14 hydrogen atoms, 1 iodine atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis

The density of 3-Iodophenyl 4-piperidinyl ether is predicted to be 1.562±0.06 g/cm3, and its boiling point is predicted to be 362.2±32.0 °C .Wissenschaftliche Forschungsanwendungen

Brain-Specific Delivery of Radiopharmaceuticals

One significant application of 3-Iodophenyl 4-piperidinyl ether is in the field of radiopharmaceuticals, particularly for brain-specific delivery. Radioiodinated phenylamines attached to dihydropyridine carriers have been studied for their potential in brain-specific drug delivery. Research has shown that dihydropyridine-coupled radiopharmaceuticals can cross the blood-brain barrier, which could be significant for measuring cerebral blood perfusion (Tedjamulia, Srivastava & Knapp, 1985).

Synthesis and Molecular Structure

Another study focused on the synthesis and molecular structure of compounds closely related to 3-Iodophenyl 4-piperidinyl ether. This research provides valuable insights into the chemical properties and potential applications of such compounds in various fields, including medicinal chemistry and material science (Khan et al., 2013).

Fuel Cell Applications

Poly(arylene ether)s containing pendant superacid groups, which are similar to 3-Iodophenyl 4-piperidinyl ether, have been synthesized for potential use in fuel cell applications. These polymers exhibit significant properties such as flexibility and high proton conductivities, making them suitable for use in fuel cells (Mikami, Miyatake & Watanabe, 2010).

Coordination Polymers in Chemistry

Research on ether bridged tricarboxylic acid ligands, akin to 3-Iodophenyl 4-piperidinyl ether, has led to the development of various coordination polymers. These studies provide insights into the construction of complex molecular structures, potentially useful in material science and chemical engineering (Ahmad et al., 2012).

Polymer Synthesis and Characterization

In the field of polymer science, the synthesis and characterization of poly(arylene ether)s with pendent 3-Iodophenyl groups have been explored. These studies contribute to our understanding of the properties and potential applications of these polymers in various industries, including materials science and engineering (Tatli, Selhorst & Fossum, 2013).

Anion-Exchange Membranes

Research has also been conducted on poly(arylene piperidinium) hydroxide ion exchange membranes, which are relevant to 3-Iodophenyl 4-piperidinyl ether. These membranes are studied for their potential use in alkaline fuel cells, focusing on their synthesis, stability, and conductivity (Olsson, Pham & Jannasch, 2018).

Zukünftige Richtungen

Piperidine derivatives, including 3-Iodophenyl 4-piperidinyl ether, have gained much significance in scientific research for their potential applications in various fields. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

4-(3-iodophenoxy)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYHKDGHXMOCAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310501 |

Source

|

| Record name | 4-(3-Iodophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodophenyl 4-piperidinyl ether | |

CAS RN |

946726-33-6 |

Source

|

| Record name | 4-(3-Iodophenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946726-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Iodophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(3-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B1328468.png)

![4-[(2,5-Dichlorophenoxy)methyl]piperidine](/img/structure/B1328476.png)

![4-[(2,3,5-Trimethylphenoxy)methyl]piperidine](/img/structure/B1328479.png)